N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of oxazole, sulfonamide, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate.
Chromene Synthesis: The chromene moiety is synthesized via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Coupling Reaction: The final step involves coupling the oxazole-sulfonamide intermediate with the chromene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and chromene moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carboxamide functionalities.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins involved in signaling pathways, affecting cellular processes such as inflammation and cell proliferation.
Pathways Involved: The compound may influence pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(1H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-adamantanecarboxamide
Uniqueness
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of oxazole, sulfonamide, and chromene moieties. This structural complexity provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H19N3O6S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O6S/c1-12-4-9-19-17(10-12)18(26)11-20(30-19)21(27)23-15-5-7-16(8-6-15)32(28,29)25-22-13(2)14(3)24-31-22/h4-11,25H,1-3H3,(H,23,27) |
InChI Key |
ZXHICIWUNWAYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C |
Origin of Product |
United States |
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